2-Vinylnaphthalene

Description

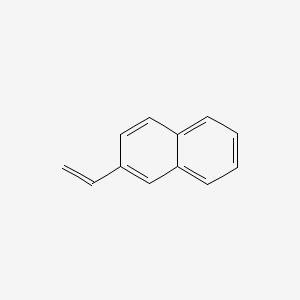

Structure

3D Structure

Properties

IUPAC Name |

2-ethenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYAVSFOJVUIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28406-56-6 | |

| Record name | Poly(2-vinylnaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70862435 | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Vinylnaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9648 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

827-54-3, 28406-56-6 | |

| Record name | 2-Vinylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC177870 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Vinylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-vinylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinylnaphthalene is a key aromatic monomer and synthetic intermediate, distinguished by its naphthalene core functionalized with a vinyl group. This structure imparts desirable properties such as high thermal stability, a high refractive index, and low moisture absorption to polymeric materials.[1] Consequently, it serves as a crucial building block in the production of specialized polymers, photoresists for semiconductor manufacturing, and as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] This guide provides a comprehensive overview of the principal synthetic routes to this compound and details the analytical techniques employed for its characterization, offering detailed experimental protocols and structured data for laboratory and research applications.

Synthesis of this compound

Several effective methods for the synthesis of this compound have been established. The most prominent laboratory and industrial scale preparations include the reduction and subsequent dehydration of 2-acetylnaphthalene and the Wittig reaction starting from 2-naphthaldehyde. Another industrially relevant method is the dehydrogenation of 2-ethylnaphthalene.

Method 1: Reduction and Dehydration of 2-Acetylnaphthalene

This two-step pathway is a common and efficient method for producing this compound. It begins with the reduction of the ketone in 2-acetylnaphthalene to a secondary alcohol, followed by an acid-catalyzed dehydration to form the target alkene.[1][3]

Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethanol

The carbonyl group of 2-acetylnaphthalene is reduced to a hydroxyl group using a reducing agent such as sodium borohydride or potassium borohydride in an alcoholic solvent.

Step 2: Dehydration of 1-(Naphthalen-2-yl)ethanol

The intermediate alcohol is dehydrated in the presence of an acid catalyst, like potassium hydrogen sulfate, under vacuum. The product, this compound, is distilled off as it is formed to shift the equilibrium and minimize side reactions.

Experimental Protocol:

-

Reduction: Dissolve 2-acetylnaphthalene in methanol or an aqueous ethanol solution in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath. Add sodium borohydride (molar ratio of reducing agent to raw material between 0.25:1 and 0.45:1) portion-wise over 30 minutes, maintaining the temperature between 10-40°C. Allow the reaction to stir for 2-3 hours. Afterwards, carefully add an acid (e.g., dilute HCl) to adjust the pH to 6-8, which will precipitate the intermediate alcohol product. Filter the solid, wash with cold water, and dry to obtain 1-(naphthalen-2-yl)ethanol.

-

Dehydration: In a distillation apparatus, combine the dried 1-(naphthalen-2-yl)ethanol with a catalytic amount of potassium hydrogen sulfate (molar ratio to intermediate of 0.05:1 to 0.1:1). Add a polymerization inhibitor, such as 4-methoxyphenol or t-butylcatechol. Heat the mixture in an oil bath to approximately 160°C under a vacuum of 1-2 mmHg. The this compound product will distill along with water. Collect the distillate. The reaction typically takes 1-5 hours.

-

Purification: The collected crude product can be purified by recrystallization from ethanol or by fractional distillation under reduced pressure.

Method 2: Wittig Reaction

The Wittig reaction provides a direct and unambiguous route to form the carbon-carbon double bond, converting an aldehyde or ketone into an alkene. For this compound, the synthesis starts with 2-naphthaldehyde and a phosphonium ylide, typically generated in situ from methyltriphenylphosphonium bromide.

Experimental Protocol:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), dropwise via syringe. The formation of the orange/yellow ylide indicates a successful reaction. Allow the mixture to stir for 1-2 hours at this temperature.

-

Reaction with Aldehyde: Dissolve 2-naphthaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup and Purification: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The crude product contains this compound and triphenylphosphine oxide. Purify the product using column chromatography on silica gel, typically eluting with a non-polar solvent system like hexanes or a hexane/ethyl acetate mixture.

Method 3: Dehydrogenation of 2-Ethylnaphthalene

This method is a significant industrial process for producing vinylnaphthalenes. It involves the catalytic dehydrogenation of 2-ethylnaphthalene at high temperatures, often in the presence of steam which serves as a diluent. While effective for large-scale production, this method requires specialized equipment to handle the high temperatures and pressures involved.

Characterization and Physicochemical Properties

The identity and purity of synthesized this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀ | |

| Molecular Weight | 154.21 g/mol | |

| Appearance | White to tan crystalline powder/solid | |

| Melting Point | 64-68 °C | |

| Boiling Point | 135 °C at 18 mmHg | |

| Density | ~1.031 g/cm³ | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, benzene, dichloromethane | |

| CAS Number | 827-54-3 |

Spectroscopic Characterization

Spectroscopic methods provide definitive structural confirmation of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.80 - 7.40 | Multiplet | 7H | Aromatic protons (Naphthyl H) |

| ~6.87 | dd | 1H | Vinylic proton (-CH=) |

| ~5.86 | d | 1H | Vinylic proton (=CH₂) |

| ~5.32 | d | 1H | Vinylic proton (=CH₂) |

| (Note: dd = doublet of doublets, d = doublet. Exact chemical shifts and coupling constants can vary slightly based on solvent and instrument.) |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170 - 125 | Aromatic Carbons (10 C) |

| ~140 - 115 | Vinylic Carbons (2 C) |

| (Note: Aromatic and alkene regions overlap. The vinyl carbon directly attached to the naphthalene ring is further downfield due to conjugation.) |

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3010 | C-H Stretch | Aromatic & Vinylic C-H |

| ~1630 | C=C Stretch | Alkene (Vinyl group) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~990, ~910 | C-H Bend | Alkene (out-of-plane) |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z Value | Interpretation |

| 154 | Molecular Ion [M]⁺ |

| 153 | [M-H]⁺ (Loss of a hydrogen atom) |

| 152 | [M-2H]⁺ (Loss of H₂) |

| 128 | Loss of vinyl group (C₂H₂) |

| (Note: Relative intensities can vary. The base peak is typically the molecular ion at m/z 154.) |

General Experimental Workflow

The overall process from synthesis to characterization follows a logical progression of chemical transformation, separation, and analysis.

Safety Information

This compound should be handled with appropriate caution. It may cause skin and eye irritation. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from oxidizing agents.

References

Spectroscopic Characterization of 2-Vinylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2-vinylnaphthalene (C₁₂H₁₀), a valuable monomer and intermediate in polymer synthesis and materials science. The nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data are presented in a structured format to facilitate analysis and comparison. Detailed experimental protocols for acquiring these spectra are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), shows distinct signals for the aromatic protons of the naphthalene ring and the protons of the vinyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.89 - 7.92 | Multiplet | - | 3 Aromatic H |

| 7.86 | Singlet | - | 1 Aromatic H |

| 7.76 | Doublet of Doublets | 8.5, 2.0 | 1 Aromatic H |

| 7.57 | Multiplet | - | 2 Aromatic H |

| 7.01 | Doublet of Doublets | 17.5, 11.0 | Vinyl H (-CH=) |

| 6.01 | Doublet | 17.5 | Vinyl H (=CH₂, trans) |

| 5.47 | Doublet | 11.0 | Vinyl H (=CH₂, cis) |

| Data sourced from predicted spectra and publicly available datasets.[1] |

¹³C NMR Data

The ¹³C NMR spectrum provides information on all twelve carbon atoms in the this compound molecule. The spectrum is typically recorded with broadband proton decoupling.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 136.8 | Vinyl C (-CH=) |

| 135.1 | Aromatic Quaternary C |

| 133.6 | Aromatic Quaternary C |

| 133.1 | Aromatic Quaternary C |

| 128.3 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.7 | Aromatic CH |

| 126.3 | Aromatic CH |

| 126.0 | Aromatic CH |

| 125.8 | Aromatic CH |

| 123.5 | Aromatic CH |

| 114.1 | Vinyl C (=CH₂) |

| Data compiled from spectral databases.[2][3] |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound is as follows:

-

Sample Preparation :

-

For ¹H NMR, accurately weigh approximately 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is effective for nonpolar organic compounds.

-

Ensure complete dissolution by gentle vortexing or sonication. The solution must be homogeneous and free of any solid particles.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This step is critical as suspended particles can severely degrade the magnetic field homogeneity and spectral resolution.

-

The final sample height in the tube should be between 4 and 5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking : The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field over the course of the experiment.

-

Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved peaks.

-

Tuning and Matching : The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal sensitivity.

-

Acquisition : Set the appropriate experimental parameters, including the pulse sequence, number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required.

-

Initiate data acquisition.

-

-

Data Processing :

-

The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform (FT).

-

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups. The IR spectrum of this compound shows characteristic absorptions for its aromatic and vinyl moieties.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic & Vinyl |

| 1640 - 1600 | C=C Stretch | Alkene (Vinyl) |

| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic |

| 990 and 910 | =C-H Bend (out-of-plane) | Monosubstituted Alkene (Vinyl) |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |

| Data based on characteristic group frequencies from general IR correlation tables.[4] |

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation :

-

Place a small amount (approx. 10-50 mg) of solid this compound into a small beaker or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid completely.

-

Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator.

-

Using a pipette, place a drop of the prepared solution onto the surface of the salt plate.

-

Allow the solvent to evaporate completely in a fume hood. This will leave a thin, solid film of the compound on the plate. The film should be translucent but not overly thick, as this can cause total absorption of the IR beam.

-

If the resulting peaks in the spectrum are too weak, an additional drop of the solution can be added and the solvent evaporated again. If the peaks are too intense, the plate should be cleaned and a more dilute solution used.

-

-

Data Acquisition :

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to account for atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the infrared spectrum.

-

The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

-

-

Post-Analysis :

-

After obtaining the spectrum, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator to prevent damage from atmospheric moisture.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, exhibit characteristic absorption bands in the UV region. The vinyl group extends the conjugation of the naphthalene ring system, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to unsubstituted naphthalene.[5]

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λ_max (nm) |

| Ethanol | ~235, 285, 330 |

| The experimental UV-Visible spectrum for this compound is typically recorded in the 200-400 nm range. The values presented are approximate and based on the known spectra of similar conjugated aromatic systems. |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample and Standard Preparation :

-

Prepare a stock solution of this compound by accurately weighing a small amount of the compound and dissolving it in a known volume of a UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile). The solvent must be transparent in the wavelength range of interest.

-

From the stock solution, prepare a series of dilutions to create standards of known, lower concentrations. A typical concentration range for analysis is between 10⁻⁴ and 10⁻⁶ M.

-

Prepare a "blank" sample containing only the pure solvent.

-

-

Instrument Setup and Data Acquisition :

-

Turn on the UV-Vis spectrophotometer and its light sources (deuterium lamp for UV, tungsten lamp for visible) and allow them to warm up for at least 20 minutes to ensure stable output.

-

Select the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.

-

Perform a baseline correction or "zero" the instrument with the blank. This subtracts the absorbance of the solvent and cuvette from subsequent measurements.

-

Empty the cuvette, rinse it with the sample solution, and then fill it with the sample.

-

Place the sample cuvette in the spectrophotometer and initiate the scan. The instrument will measure and plot absorbance as a function of wavelength.

-

-

Data Analysis :

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

For quantitative analysis, the absorbance at λ_max for the unknown sample can be compared to a calibration curve constructed from the absorbances of the standard solutions, in accordance with the Beer-Lambert Law.

-

Integrated Spectroscopic Analysis Workflow

The logical flow for a comprehensive spectroscopic characterization of a compound like this compound involves sequential preparation and analysis steps, culminating in structure elucidation.

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Fluorescence Quantum Yield of 2-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescent light. This parameter is crucial for applications requiring bright and sensitive fluorescent probes.

Factors Influencing the Fluorescence Quantum Yield of 2-Vinylnaphthalene

The fluorescence quantum yield of this compound, like other naphthalene derivatives, is not an intrinsic constant but is highly sensitive to its molecular environment and other experimental conditions.[2][3] Understanding these factors is essential for the reliable application and interpretation of fluorescence data.

| Factor | Description of Influence on Fluorescence Quantum Yield |

| Solvent Polarity | The polarity of the solvent can significantly alter the quantum yield. For many aromatic hydrocarbons, including naphthalene derivatives, increasing solvent polarity often leads to a decrease in fluorescence quantum yield due to enhanced non-radiative decay pathways. |

| Temperature | Higher temperatures generally lead to a decrease in fluorescence intensity and quantum yield.[4] This is attributed to an increased frequency of collisions between the excited fluorophore and solvent molecules, promoting non-radiative decay.[4] |

| Presence of Quenchers | Dissolved oxygen is a common and effective quencher of fluorescence, leading to a significant reduction in quantum yield. Other quenching agents can include heavy atoms, certain ions, and other molecules that can accept energy from the excited state. |

| pH | For molecules with acidic or basic functional groups, pH can dramatically affect the fluorescence quantum yield by altering the protonation state of the molecule. While this compound itself is not ionizable, this is a critical consideration for its derivatives or in complex systems. |

| Concentration | At high concentrations, self-quenching or excimer formation can occur, leading to a decrease in the observed quantum yield. It is therefore crucial to work with dilute solutions to measure the intrinsic molecular quantum yield. |

| Molecular Rigidity | An increase in the rigidity of the molecular structure can lead to a higher fluorescence quantum yield by reducing the efficiency of non-radiative decay pathways involving molecular vibrations and rotations. |

| Substituents | The nature and position of substituent groups on the naphthalene ring can significantly impact the quantum yield. Electron-donating groups can enhance fluorescence, while electron-withdrawing groups often decrease it. |

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of this compound (the sample) relative to a standard fluorophore.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

This compound (sample)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Spectroscopic grade solvents

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the fluorescence standard in the chosen solvent.

-

Prepare a stock solution of this compound in the same solvent.

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.

-

The excitation wavelength must be identical to the one used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution of the sample and the standard.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The resulting plots should be linear. Perform a linear regression for both datasets to obtain the slopes (gradients).

-

-

Quantum Yield Calculation:

-

The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different solvents are used).

-

Visualizing the Experimental Workflow and Influencing Factors

The following diagrams illustrate the logical workflow for the experimental determination of the fluorescence quantum yield and the key factors that can influence this measurement.

Caption: Workflow for the relative determination of fluorescence quantum yield.

Caption: Factors influencing the fluorescence quantum yield of this compound.

References

2-Vinylnaphthalene CAS number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Vinylnaphthalene, including its chemical identity, safety information, experimental protocols for its synthesis and polymerization, and relevant metabolic pathways.

Chemical Identification and Properties

This compound, also known as 2-ethenylnaphthalene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₀.[1] It consists of a naphthalene ring substituted with a vinyl group at the second position.[1][2] This compound is a key monomer in the synthesis of various polymers and copolymers.[3][4]

CAS Number: 827-54-3

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀ | |

| Molecular Weight | 154.21 g/mol | |

| Appearance | White to beige or tan powder/crystals | |

| Melting Point | 63 - 68 °C | |

| Boiling Point | 135 °C @ 18 mmHg | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene. | |

| InChI Key | KXYAVSFOJVUIHT-UHFFFAOYSA-N |

Safety Data Sheet Summary

This compound is considered hazardous and requires careful handling in a laboratory setting. The following tables summarize the key safety information.

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Harmful) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | GHS07 (Irritant) | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation. |

| Respiratory/Skin Sensitization | GHS07 (Sensitizer) | Warning | H335: May cause respiratory irritation. |

| Specific Target Organ Toxicity (Single Exposure) | GHS08 (Health Hazard) | Warning | H371: May cause damage to organs. |

Table 3: Handling, Storage, and First Aid

| Aspect | Recommendation | Source(s) |

| Handling | Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wear personal protective equipment (gloves, lab coat, safety glasses). | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store locked up. Recommended storage temperature: 2-8°C. | |

| Incompatible Materials | Strong oxidizing agents. | |

| First Aid (Inhalation) | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| First Aid (Skin Contact) | Wash off with soap and plenty of water. Consult a physician if irritation persists. | |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| First Aid (Ingestion) | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |

Experimental Protocols

A common and effective method for synthesizing this compound is through a two-step process starting from 2-acetylnaphthalene.

Step 1: Reduction of 2-Acetylnaphthalene to 1-(Naphthalen-2-yl)ethanol

-

Dissolution: Dissolve 2-acetylnaphthalene as the raw material in an alcohol solvent, such as methanol or an ethanol-water solution.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄), potassium borohydride (KBH₄), or lithium aluminum hydride (LiAlH₄), to the solution. The molar ratio of the reducing agent to 2-acetylnaphthalene is typically in the range of 0.25:1 to 0.45:1.

-

Reaction Conditions: Maintain the reaction temperature between 10-40°C and allow the reaction to proceed for 2-3 hours with stirring.

-

Isolation: After the reaction is complete, adjust the pH of the mixture to 6-8 using an acid (e.g., 5-15% hydrochloric acid) to precipitate the intermediate product, 1-(naphthalen-2-yl)ethanol.

-

Purification (Optional): The crude intermediate can be purified by dissolving it in a solvent like xylene, allowing it to settle, collecting the organic phase, and then concentrating it under vacuum followed by cooling and crystallization.

Step 2: Dehydration to this compound

-

Mixture Preparation: In a preheating tank, melt the purified intermediate product from Step 1 at a temperature of at least 120°C. Add a polymerization inhibitor (e.g., 4-methoxyphenol, hydroquinone) and a catalyst.

-

Dehydration Reaction: Transfer the mixture to a reactor system (often a multi-stage reactor) and carry out the dehydration reaction. The reaction is typically performed under vacuum (e.g., 0.1-2 mmHg).

-

Product Collection: The gaseous this compound product is passed through a condenser to be liquefied and is then collected in a receiver tank.

-

Final Purification: The crude product can be further purified by recrystallization from a solvent like anhydrous ethanol to achieve high purity (e.g., >99%).

This compound can be polymerized via anionic polymerization to produce poly(this compound) with a narrow molecular weight distribution.

-

Monomer Purification: It is critical to purify the this compound monomer to remove any electrophilic impurities, such as traces of 2-acetylnaphthalene, which can terminate the living polymerization. This can be achieved by treating the monomer with lithium aluminum hydride in a solvent like toluene.

-

Solvent and Initiator: The polymerization is typically carried out in an aprotic solvent like tetrahydrofuran (THF). An organolithium compound, such as sec-butyllithium, is commonly used as the initiator.

-

Initiation: The initiator is added to the purified monomer in the solvent at a low temperature (e.g., -78°C) under an inert atmosphere (e.g., argon or nitrogen) to initiate the polymerization.

-

Propagation: The polymerization proceeds as the living anionic chain ends add monomer units. The living nature of the polymerization allows for the synthesis of well-defined block copolymers by sequential monomer addition.

-

Termination: The polymerization is terminated by adding a proton source, such as degassed methanol.

-

Characterization: The resulting polymer's molecular weight and polydispersity index (PDI) are characterized using techniques like size exclusion chromatography (SEC). The polymer's structure and composition can be confirmed by ¹H-NMR spectroscopy.

Diagrams and Pathways

While specific mammalian signaling pathways for this compound are not well-documented, the metabolic pathway of the closely related compound, 2-methylnaphthalene, in Pseudomonas species provides a relevant example of its biochemical transformation. This pathway is illustrative of how aromatic hydrocarbons can be degraded.

Caption: A simplified workflow for the synthesis of this compound.

The degradation of naphthalene and 2-methylnaphthalene in Pseudomonas PG proceeds through catechol, which is then cleaved by either the meta or ortho pathway.

Caption: Metabolic pathways for naphthalene degradation in Pseudomonas PG.

References

2-Vinylnaphthalene: A Comprehensive Technical Guide to its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinylnaphthalene (2VN) is an aromatic hydrocarbon with the chemical formula C₁₂H₁₀. It consists of a naphthalene ring substituted with a vinyl group, making it a valuable monomer for a wide range of polymerization reactions. This technical guide provides an in-depth review of the applications of this compound, focusing on its role in polymer chemistry, materials science, and its emerging potential in other fields. The guide details the synthesis of this compound and its polymers, presents key quantitative data in structured tables, and provides experimental protocols for key reactions.

Synthesis of this compound

The most common method for synthesizing this compound involves a two-step process starting from 2-acetylnaphthalene. The first step is the reduction of the carbonyl group to a hydroxyl group, followed by dehydration to yield the vinyl group.[1]

A general laboratory-scale synthesis protocol is as follows:

Step 1: Reduction of 2-Acetylnaphthalene

-

Dissolve 2-acetylnaphthalene in an alcohol solvent, such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride (NaBH₄), to the solution. The molar ratio of the reducing agent to the starting material is typically in the range of 1:0.25 to 1:0.45.

-

The reduction reaction is generally carried out at a temperature between 10°C and 40°C for 2 to 3 hours.

-

After the reaction is complete, adjust the pH of the reaction mixture to 6-8 with an acid to precipitate the intermediate product, 1-(naphthalen-2-yl)ethan-1-ol.

Step 2: Dehydration to this compound

-

Mix the intermediate product from Step 1 with a catalyst and a polymerization inhibitor.

-

Preheat the mixture.

-

Carry out the dehydration reaction to obtain the final product, this compound.[1]

More advanced methods for the synthesis of this compound have also been developed, including the direct dehydrogenation of ethylnaphthalene. However, this method requires specific catalysts and conditions that may not be suitable for all laboratory settings.[1]

Polymerization of this compound

This compound can be polymerized through various methods, including free-radical and anionic polymerization, to produce poly(this compound) (P2VN). The choice of polymerization technique significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity index (PDI), and stereoregularity.

Anionic Polymerization

Anionic polymerization of this compound allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low PDI).[2][3] A common initiator for this process is sec-butyllithium.

Experimental Protocol for Anionic Polymerization of this compound:

-

Materials: this compound (purified by distillation under vacuum), toluene (reagent grade, stored over molecular sieves), sec-butyllithium solution in cyclohexane (e.g., 1.44 M).

-

Procedure:

-

Under a nitrogen atmosphere, dissolve the purified this compound in toluene.

-

Add the sec-butyllithium solution dropwise until a persistent rose color is observed, which indicates the titration of impurities.

-

Add the calculated amount of sec-butyllithium initiator to achieve the desired molecular weight. A dark red color will form immediately.

-

To control the reaction exotherm, place the reaction vessel in a cold water bath for 1 hour.

-

Allow the polymerization to proceed for at least 18 hours at 5°C to ensure complete monomer conversion.

-

The polymerization can be terminated by the addition of a proton source, such as methanol. The resulting polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

-

Free-Radical Polymerization

Free-radical polymerization of this compound is a more common and less stringent method compared to anionic polymerization. Initiators such as 2,2'-azobisisobutyronitrile (AIBN) are typically used.

Experimental Protocol for Free-Radical Polymerization of this compound:

-

Materials: this compound, toluene, 2,2'-azobisisobutyronitrile (AIBN).

-

Procedure:

-

Dissolve this compound and AIBN in toluene in a reaction vessel.

-

De-gas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

-

Heat the reaction mixture to a temperature suitable for the decomposition of AIBN (typically 60-80°C) and maintain for a set period to achieve the desired conversion.

-

After the polymerization, cool the mixture and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

-

Collect the precipitated poly(this compound) by filtration and dry it under vacuum.

-

Properties of Poly(this compound)

Poly(this compound) is a white, solid material known for its excellent thermal stability and high refractive index. These properties make it a desirable material for various applications in optics and electronics.

| Property | Value | Reference(s) |

| Physical Properties | ||

| Density | 1.031 g/cm³ | |

| Refractive Index (n_D) | 1.657 - 1.6818 | |

| Thermal Properties | ||

| Glass Transition Temp. (T_g) | 135 °C (onset) - 151 °C | |

| Molecular Properties | ||

| Molecular Weight (M_w) | Can be controlled by polymerization | |

| Polydispersity Index (PDI) | < 1.1 (anionic) - > 1.5 (free radical) |

Applications of this compound and its Polymers

The unique properties of this compound and its corresponding polymer, P2VN, have led to their use in a variety of applications, primarily in materials science.

Polymer and Materials Science

-

High-Performance Polymers: P2VN exhibits high thermal stability, making it a suitable component for high-performance plastics. Its incorporation into copolymers can enhance the thermal and mechanical properties of the resulting material.

-

Optoelectronic Devices: The high refractive index of P2VN makes it a candidate for use in optical applications, such as in lenses, optical films, and as a component in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

-

Copolymers: this compound is employed in the synthesis of various copolymers. For example, it can be copolymerized with monomers like styrene to create materials with tailored properties. It is also used to synthesize copolymers such as Poly(sodium styrenesulfonate-co-2-vinyl-napthalene) and Poly(2-vinylnapthalene-alt-maleic acid)-graft-polystyrene, the latter of which finds use as a photoactive polymer micelle and stabilizer for polystyrene latexes.

-

Photophysical Studies: The naphthalene moiety in 2VN is an excellent chromophore, making P2VN and its copolymers useful materials for studying photophysical processes such as energy transfer and excimer formation.

Potential in Drug Development

While the primary applications of this compound are in materials science, the naphthalene scaffold is a common feature in many pharmacologically active molecules. In silico studies have suggested that naphthalene derivatives, including those structurally related to this compound, may possess anticancer activities. For instance, 2-(bromomethyl)naphthalene has shown potential as an anticancer agent in computational docking studies. However, it is important to note that this compound itself is primarily considered a monomer for polymerization and its direct application in drug development is not well-established. Further research is needed to explore the potential of this compound derivatives as therapeutic agents.

Visualizing Experimental Workflows

To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the key experimental workflows.

Conclusion

This compound is a versatile monomer with significant applications in polymer and materials science. Its ability to form polymers with high thermal stability and refractive index makes it a valuable component in the development of advanced materials for optical and electronic applications. While its direct role in drug development is currently limited, the naphthalene core suggests that its derivatives may hold potential for future therapeutic applications. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this important chemical compound.

References

Unraveling the Molecular Architecture: A Guide to the Crystal Structure Analysis of 2-Vinylnaphthalene

Preamble: A definitive single-crystal X-ray diffraction analysis for 2-vinylnaphthalene is not publicly available in surveyed academic literature and crystallographic databases. Consequently, this guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a generalized, yet detailed, experimental protocol for the single-crystal X-ray diffraction analysis of a comparable organic compound. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the structural elucidation of similar small molecules.

Physicochemical Properties of this compound

While a crystal structure remains elusive, the fundamental properties of this compound have been well-documented. These characteristics are crucial for its handling, storage, and application in synthesis.[1][2][3][4][5] A summary of these properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀ | |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 827-54-3 | |

| Appearance | White to tan crystalline powder | |

| Melting Point | 62-68 °C | |

| Boiling Point | 135-137 °C at 18 mmHg | |

| Density | ~1.031 - 1.109 g/cm³ (estimate) | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, and benzene. | |

| IUPAC Name | 2-ethenylnaphthalene |

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction

The following protocol describes a standard methodology for determining the crystal structure of a small organic molecule like this compound. This process is the gold standard for obtaining precise atomic coordinates and understanding molecular packing in the solid state.

2.1. Crystal Growth and Selection

The initial and often most challenging step is the cultivation of a high-quality single crystal. For a compound like this compound, which is a solid at room temperature, this is typically achieved through slow evaporation of a saturated solution or by slow cooling of a solution.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents for nonpolar compounds include hexane, toluene, or ethanol.

-

Crystallization Technique: Slow evaporation from a loosely covered vial is a common method. A saturated solution is prepared, filtered to remove any particulate matter, and left undisturbed. Over several days to weeks, as the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.

-

Crystal Selection: A suitable crystal, typically 0.1-0.3 mm in all dimensions, with well-defined faces and no visible cracks or defects, is selected under a polarizing microscope.

2.2. Crystal Mounting and Data Collection

The selected crystal is carefully mounted on a goniometer head for data collection.

-

Mounting: The crystal is affixed to a thin glass fiber or a loop using a minimal amount of inert oil or epoxy. This assembly is then attached to a goniometer head.

-

Instrumentation: A single-crystal X-ray diffractometer is used, which consists of an X-ray source (commonly a copper or molybdenum target), a goniometer to orient the crystal, a collimator to focus the X-ray beam, and a detector.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. The goniometer rotates the crystal to expose it to the X-ray beam from all possible orientations. As the X-rays pass through the crystal, they are diffracted, creating a unique pattern of reflections that are recorded by the detector. A full sphere of data, often comprising tens of thousands of reflections, is collected.

2.3. Data Reduction and Structure Solution

The raw diffraction data is processed to determine the crystal's unit cell and space group.

-

Indexing and Integration: The diffraction spots are indexed to determine the unit cell parameters (a, b, c, α, β, γ). The intensity of each reflection is integrated.

-

Data Reduction and Scaling: Corrections are applied for factors such as background noise, Lorentz factor, and polarization. The data is scaled to account for variations in crystal illumination and detector response.

-

Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections are used to determine the space group of the crystal.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the atomic positions.

2.4. Structure Refinement and Validation

The initial model is refined to best fit the experimental data.

-

Refinement: A least-squares refinement process is used to adjust the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final structure is validated using various crystallographic metrics, such as the R-factor, to assess the quality of the model. The final atomic coordinates, bond lengths, bond angles, and other geometric parameters are then reported.

Visualizing the Workflow

The logical progression of single-crystal X-ray diffraction analysis can be visualized as a structured workflow, from sample preparation to the final structural analysis.

References

Thermodynamic Stability of 2-Vinylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermodynamic stability of 2-vinylnaphthalene, a key monomer in the synthesis of specialized polymers and a molecule of interest in materials science and drug development. This document synthesizes available data on its thermodynamic properties, polymerization behavior, and the computational and experimental methodologies used for their determination. Due to the limited availability of specific experimental thermodynamic data in the public domain, this guide also incorporates information from theoretical calculations and discusses the stability of this compound in the context of its high propensity for polymerization.

Introduction

This compound is an aromatic hydrocarbon that serves as a monomer for the production of poly(this compound). Its naphthalene moiety imparts unique properties to the resulting polymers, including high thermal stability and specific optical characteristics, making them suitable for applications in advanced materials and as photoactive components. The thermodynamic stability of the this compound monomer is a critical factor governing its synthesis, purification, storage, and polymerization. Understanding this stability is paramount for controlling its reactivity and designing efficient processes for its use.

Thermodynamic Properties of this compound

A key study by Susairaj, Kaya, and Raja investigated the electronic structure and thermodynamic properties of this compound using quantum chemical calculations.[1] Their work provides a theoretical basis for understanding the stability of this compound.

Computational Thermodynamic Data

The following table summarizes the types of thermodynamic properties calculated for this compound and the methodology employed. Unfortunately, the specific values from the primary research article were not accessible.

| Thermodynamic Property | Description | Computational Methodology |

| Enthalpy | A measure of the total internal energy of the system. The temperature dependence of enthalpy provides insight into the energy changes during heating. | Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory.[1] |

| Entropy | A measure of the randomness or disorder of a system. The relationship between entropy and temperature was investigated. | Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory.[1] |

| Heat Capacity | The amount of heat required to raise the temperature of the substance by a specific amount. This property was also studied as a function of temperature. | Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory.[1] |

Stability in the Context of Polymerization

The thermodynamic stability of this compound is intrinsically linked to its propensity to polymerize. The vinyl group is highly reactive, and under certain conditions, the polymerization to poly(this compound) is a thermodynamically favorable process.

Thermal Polymerization

This compound can undergo thermal polymerization, where heat initiates the formation of radicals that lead to chain growth. A kinetic analysis of this process has shown that this compound has a greater propensity for thermal polymerization than styrene. The activation energy for the thermal polymerization of this compound was found to be 30 kJ/mol less than that of styrene. This lower activation energy suggests that the formation of the initial radical species and the subsequent propagation are energetically more favorable for this compound, indicating a lower thermodynamic barrier to polymerization.

Anionic Polymerization

Anionic polymerization of this compound is also a well-documented process. The reaction is characterized by rapid heat evolution, which indicates a significantly exothermic, and therefore thermodynamically favorable, polymerization process. While specific values for the enthalpy and entropy of polymerization for this compound are not available, the qualitative observation of a strong exothermic reaction is a key indicator of the thermodynamic driving force for this transformation.

Experimental Protocols for Thermodynamic Analysis

While specific experimental studies on the thermodynamics of this compound are scarce, the following are standard and appropriate methodologies for determining the thermodynamic properties of solid organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Combustion

This technique is used to determine the standard enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be calculated.

Methodology:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

-

The bomb is filled with pure oxygen at high pressure (e.g., 30 atm).

-

The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter).

-

The sample is ignited by passing an electric current through a fuse wire.

-

The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The temperature change of the water is meticulously measured.

-

The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid).

-

The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.

Adiabatic Heat-Capacity Calorimetry

This method is used to measure the heat capacity (Cp) of a substance as a function of temperature. From this data, entropy (S°) and changes in enthalpy and Gibbs free energy can be derived.

Methodology:

-

A sample of this compound is placed in a sample cell within an adiabatic shield in a cryostat.

-

The sample is cooled to a low temperature (e.g., near absolute zero).

-

A known quantity of electrical energy is supplied to a heater in the sample cell, causing a small, incremental temperature increase.

-

The system is allowed to reach thermal equilibrium, and the temperature rise is precisely measured.

-

The heat capacity is calculated as the ratio of the energy input to the temperature rise.

-

Measurements are repeated at successive temperature intervals to obtain the heat capacity as a function of temperature.

-

Thermodynamic functions are then calculated by integrating the heat capacity data.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to determine the enthalpy of fusion and melting point.

Methodology:

-

A small, weighed sample of this compound is placed in a sample pan, and an empty pan is used as a reference.

-

The sample and reference pans are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

When the sample melts, it absorbs additional energy (the enthalpy of fusion), resulting in a peak in the DSC curve.

-

The temperature at the peak maximum corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Visualizations

Free Radical Polymerization of this compound

The following diagram illustrates the key steps in the free-radical polymerization of this compound, a process central to its stability and reactivity.

Caption: Free-radical polymerization of this compound.

Workflow for Computational Thermodynamic Property Determination

This diagram outlines the general workflow for calculating thermodynamic properties of this compound using quantum chemical methods.

Caption: Quantum chemical calculation workflow.

Conclusion

The thermodynamic stability of this compound is a complex interplay of its inherent molecular structure and its high propensity to undergo exothermic polymerization. While precise experimental thermodynamic data for the monomer remain elusive in readily accessible literature, theoretical calculations have established a framework for understanding its properties. The lower activation energy for thermal polymerization compared to styrene, along with the qualitative observation of exothermic anionic polymerization, underscores that the conversion of the monomer to the polymer is a thermodynamically favorable process. For professionals in research and drug development, this inherent reactivity necessitates careful handling and storage conditions to prevent unwanted polymerization and ensure the integrity of the material. The experimental protocols detailed herein provide a roadmap for future studies to precisely quantify the thermodynamic parameters of this important molecule.

References

Potential Biological Interactions of 2-Vinylnaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activities and interactions of 2-vinylnaphthalene have not been extensively studied. The information presented in this guide is largely inferred from research on the parent compound, naphthalene, and other structurally related vinylarenes. Direct experimental evidence for this compound is limited, and the following content should be interpreted as a predictive overview to guide future research.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene ring substituted with a vinyl group. While its primary applications are in polymer synthesis and chemical research, its structural similarity to naphthalene, a well-studied toxicant, raises questions about its potential biological interactions and toxicological profile.[1][2][3] This technical guide provides a comprehensive overview of the predicted metabolic pathways, potential for toxicity, and hypothetical interactions with key signaling pathways, based on available data for analogous compounds.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through pathways similar to those of other vinylarenes and naphthalene, primarily involving Phase I and Phase II enzymatic reactions.

2.1. Phase I Metabolism: Cytochrome P450-Mediated Oxidation

Cytochrome P450 (CYP) enzymes, predominantly found in the liver, are expected to be the primary catalysts for the initial oxidation of this compound.[4] Two main sites of oxidation are predicted: the vinyl group and the aromatic naphthalene ring.

-

Epoxidation of the Vinyl Group: The vinyl moiety is susceptible to epoxidation, forming 2-(oxiran-2-yl)naphthalene (this compound oxide). This is a common metabolic pathway for vinylarenes.

-

Aromatic Hydroxylation: The naphthalene ring can be oxidized to form various hydroxylated metabolites and epoxides, such as naphthalene-1,2-epoxide.

These epoxide intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules, including proteins and DNA, leading to toxicity.

2.2. Phase II Metabolism: Detoxification Pathways

The reactive epoxide intermediates can undergo detoxification through several Phase II conjugation reactions.

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) are expected to catalyze the conjugation of glutathione (GSH) to the epoxide metabolites of this compound.[5] This reaction is a critical detoxification pathway, leading to the formation of more water-soluble and readily excretable mercapturic acid derivatives. Depletion of cellular GSH can enhance the toxicity of the parent compound by allowing reactive metabolites to accumulate.

-

Hydrolysis by Epoxide Hydrolase: Epoxide hydrolase can convert the epoxide metabolites to their corresponding dihydrodiols, which are generally less reactive.

The balance between CYP-mediated activation and Phase II detoxification is a key determinant of the overall toxicity of this compound.

Potential Toxicological Profile

Based on data from naphthalene and other vinyl compounds, this compound may exhibit several forms of toxicity.

3.1. Genotoxicity and Carcinogenicity

The formation of reactive epoxide metabolites suggests a potential for genotoxicity. These electrophilic intermediates can form covalent adducts with DNA, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis. The Ames test, a bacterial reverse mutation assay, is a standard in vitro method for assessing the mutagenic potential of chemicals and could be employed to evaluate this compound. The 32P-postlabeling assay is a highly sensitive method for detecting DNA adducts and could be used to investigate the adduction potential of this compound in cellular or animal models.

3.2. Cytotoxicity

Naphthalene is known to cause cytotoxicity, particularly in the respiratory tract. The toxicity is linked to the depletion of glutathione and the subsequent accumulation of reactive metabolites, leading to oxidative stress and cell death. It is plausible that this compound could induce similar cytotoxic effects.

Potential Interactions with Signaling Pathways

While no studies have directly investigated the effects of this compound on specific signaling pathways, research on other naphthalene derivatives suggests potential interactions with pathways relevant to cancer and other diseases.

4.1. STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. Some naphthalene-based compounds have been investigated as STAT3 inhibitors. It is conceivable that this compound or its metabolites could modulate STAT3 signaling, although this requires experimental validation.

4.2. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. The potential for naphthalene-based compounds to interact with kinase signaling pathways suggests that VEGFR-2 could be a hypothetical target for this compound, though this is highly speculative and would require significant experimental investigation.

Quantitative Data (Inferred from Naphthalene)

Due to the lack of direct data for this compound, the following tables summarize quantitative data for naphthalene as a surrogate. These values should not be directly extrapolated to this compound and are provided for illustrative purposes only.

Table 1: In Vitro Cytotoxicity and Genotoxicity of Naphthalene

| Cell Line | Endpoint | Metabolic Activation | Concentration Range | Effect | Reference |

| Human TK6 | Cytotoxicity | Rat Liver S9 | 0.0625 - 30 µM | Dose-dependent decrease in survival | |

| Human TK6 | Micronuclei Formation | Rat Liver S9 | 0.0625 - 30 µM | Dose-dependent increase | |

| Mouse Clara Cells | Cytotoxicity | In vivo (inhalation) | 2 - 75 ppm (4h) | Dose-dependent injury |

Table 2: Lethal Doses of Naphthalene in Rodents

| Species | Route | LD50 | Reference |

| Mouse (male) | Gavage | 533 mg/kg | |

| Mouse (female) | Gavage | 710 mg/kg | |

| Mouse (female, gestational) | Gavage (daily for 8 days) | 354 mg/kg |

Experimental Protocols

The following are generalized protocols that can be adapted to study the biological interactions of this compound.

6.1. In Vitro Metabolism using Liver Microsomes

This assay is used to determine the metabolic stability of a compound and identify its metabolites.

-

Preparation: Thaw human or animal liver microsomes and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer (pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine the microsomal suspension with a solution of this compound (at various concentrations).

-

Initiation: Start the reaction by adding a NADPH-regenerating system.

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and identify its metabolites.

6.2. Ames Test for Mutagenicity

This test assesses the potential of a substance to induce mutations in bacteria.

-

Strains: Use several strains of Salmonella typhimurium with different mutations in the histidine operon (e.g., TA98, TA100).

-

Metabolic Activation: Conduct the assay with and without a mammalian liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: For a volatile compound like this compound, a desiccator or sealed container method is recommended to ensure exposure.

-

Plating: Mix the bacterial culture, S9 fraction (if used), and different concentrations of this compound with molten top agar and pour onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity.

6.3. 32P-Postlabeling Assay for DNA Adducts

This is a highly sensitive method for detecting covalent modifications to DNA.

-

DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.

-

Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Enrichment: Enrich for adducted nucleotides using methods like nuclease P1 digestion or butanol extraction.

-

Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the 32P-labeled adducts by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify by scintillation counting or phosphorimaging.

6.4. STAT3 Inhibition Assay (Luciferase Reporter Assay)

This assay measures the effect of a compound on STAT3 transcriptional activity.

-

Cell Culture: Use a cell line that expresses a STAT3-responsive luciferase reporter construct.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with a known STAT3 activator (e.g., IL-6) if assessing inhibitory activity.

-

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luciferase activity in the presence of this compound would suggest inhibition of the STAT3 pathway.

6.5. VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on VEGFR-2 kinase activity.

-

Reaction Mixture: In a microplate, combine recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.

-

Inhibition: Add various concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Measure the amount of ATP remaining using a luciferase-based reagent (e.g., Kinase-Glo®). A higher luminescence signal indicates less ATP consumption and therefore greater inhibition of VEGFR-2 by this compound.

Conclusion

While direct experimental data on the biological interactions of this compound is scarce, its structural similarity to naphthalene provides a basis for predicting its metabolic fate and potential toxicity. It is likely metabolized by cytochrome P450 enzymes to reactive epoxides that can be detoxified by glutathione conjugation. An imbalance in these pathways could lead to the formation of DNA adducts, cytotoxicity, and genotoxicity. Furthermore, there is a remote possibility of interaction with signaling pathways such as STAT3 and VEGFR-2, which would require dedicated investigation. The experimental protocols outlined in this guide provide a framework for future research to elucidate the specific biological activities of this compound and accurately assess its potential risks to human health.

References

- 1. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 827-54-3 [smolecule.com]

- 4. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of individual glutathione S-transferase isozymes in hepatic and pulmonary tissues of naphthalene-tolerant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Anionic Polymerization of 2-Vinylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of poly(2-vinylnaphthalene) via living anionic polymerization. The procedure outlined below is suitable for producing polymers with controlled molecular weights and narrow molecular weight distributions, which are critical for applications in drug delivery, advanced materials, and nanotechnology.

Introduction

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers.[1] In the case of this compound, this method allows for precise control over the polymer's molecular weight and a narrow distribution of chain lengths, often characterized by a low polydispersity index (PDI).[1][2][3] The living nature of this polymerization, where the propagating chain ends remain active in the absence of termination or chain transfer reactions, is a key advantage.[4] This protocol describes the use of sec-butyllithium as an initiator in a toluene solvent system.

Data Presentation

The following table summarizes representative quantitative data for poly(this compound) synthesized via anionic polymerization under different conditions. This data is compiled from various sources to provide a comparative overview.

| Sample ID | Initiator | Solvent | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) | Reference |

| P3240B-2VN | Anionic | - | 54,000 | 75,600 | 1.40 | |

| P11030D-2VN | Anionic | - | 19,000 | - | 1.45 | |

| P10994-2VN | Anionic | - | 262,987 | 483,830 | 1.84 | |

| P11013-2VN | Anionic | - | 913,907 | 1,173,000 | 1.283 | |